molecular formula C10H11N3O2 B13565000 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid

2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid

Cat. No.: B13565000
M. Wt: 205.21 g/mol
InChI Key: PHRKZUHTKIRCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic heteroaromatic core. The structure includes a methyl group at the 1-position of the pyrazole ring and a propanoic acid side chain at the 5-position of the pyridine ring. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 221.22 g/mol. The propanoic acid moiety enhances solubility in aqueous environments, while the methyl group may influence metabolic stability and binding interactions in biological systems.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(1-methylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid

InChI

InChI=1S/C10H11N3O2/c1-6(10(14)15)7-3-8-5-12-13(2)9(8)11-4-7/h3-6H,1-2H3,(H,14,15)

InChI Key

PHRKZUHTKIRCHM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C2C(=C1)C=NN2C)C(=O)O

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo-Pyridine Core

3-(1,4-Dimethyl-3,6-dioxo-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic Acid (CID 25313177)
  • Molecular Formula : C₁₁H₁₃N₃O₄
  • Key Features : Incorporates two oxo groups (3,6-dioxo) and a dimethyl substitution (1,4-methyl).
  • The additional methyl group at position 4 may sterically hinder interactions with enzymes or receptors.
3-(1,4,6-Trimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic Acid Hydrate
  • Molecular Formula : C₁₂H₁₅N₃O₃·H₂O (hydrate form)
  • Key Features : Trimethyl substitution (1,4,6-methyl) and a single oxo group at position 3.
  • Impact : The hydrate form improves aqueous solubility, while the 1,4,6-trimethyl substitution enhances lipophilicity, possibly prolonging metabolic half-life compared to the target compound.
3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-propanoic Acid (CAS 1050911-20-0)
  • Molecular Formula : C₁₄H₁₇N₃O₃
  • Key Features : Methoxy group at position 3 and trimethyl substitution.
  • However, steric effects from trimethyl groups may reduce binding affinity.

Variations in the Acid Side Chain

2-{6-Hydroxy-4-methyl-3-oxo-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid
  • Molecular Formula : C₉H₉N₃O₄
  • Key Features : Shorter acetic acid chain and a hydroxy group at position 6.
  • The hydroxy group enhances hydrogen-bonding capacity but may increase susceptibility to glucuronidation.
3-(1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic Acid
  • Molecular Formula : C₁₃H₁₇N₃O₂
  • Key Features : Tetramethyl substitution.
  • Impact : Extensive methylation significantly increases hydrophobicity, likely enhancing blood-brain barrier penetration but reducing aqueous solubility compared to the target compound.

Structural and Pharmacokinetic Comparison Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
2-{1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic Acid C₁₀H₁₁N₃O₂ 1-methyl, 5-propanoic acid 221.22 Moderate solubility, balanced lipophilicity
3-(1,4-Dimethyl-3,6-dioxo-1H-pyrazolo[...])propanoic Acid C₁₁H₁₃N₃O₄ 1,4-dimethyl, 3,6-dioxo 263.24 High polarity, enhanced hydrogen bonding
3-(1,4,6-Trimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[...])propanoic Acid Hydrate C₁₂H₁₅N₃O₃·H₂O 1,4,6-trimethyl, 3-oxo, hydrate 267.28 (anhydrous) Improved solubility (hydrate), increased metabolic stability
3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[...]-propanoic Acid C₁₄H₁₇N₃O₃ 3-methoxy, 1,4,6-trimethyl 275.30 Electron-withdrawing effects, discontinued due to synthesis challenges
2-{6-Hydroxy-4-methyl-3-oxo-1H-pyrazolo[...]}acetic Acid C₉H₉N₃O₄ 6-hydroxy, 4-methyl, 3-oxo, acetic acid 223.19 High polarity, shorter chain, increased metabolic lability

Research Findings and Implications

  • Bioavailability : Compounds with fewer methyl groups (e.g., the target compound) exhibit better aqueous solubility, critical for oral bioavailability. Trimethyl or tetramethyl analogs (e.g., ) trade solubility for enhanced membrane permeability.
  • Metabolic Stability : Methoxy and hydroxy groups () may undergo phase II metabolism (e.g., glucuronidation), reducing plasma half-life. Methyl-rich analogs () show improved stability but risk CYP450-mediated interactions.
  • Target Binding : Oxo groups () enhance hydrogen-bonding interactions with enzymes like cyclooxygenase or kinase targets, while methyl groups () may optimize hydrophobic pocket binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.